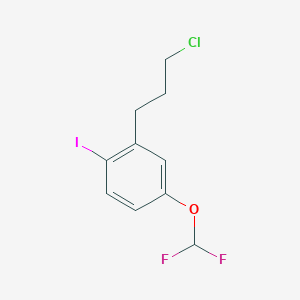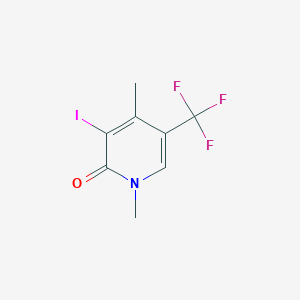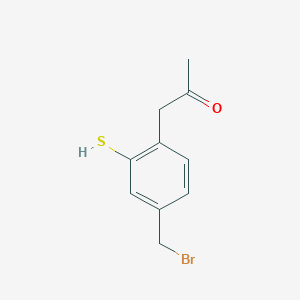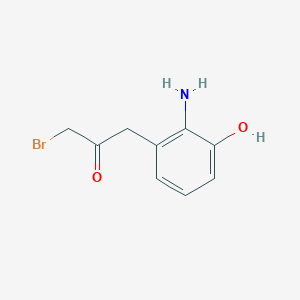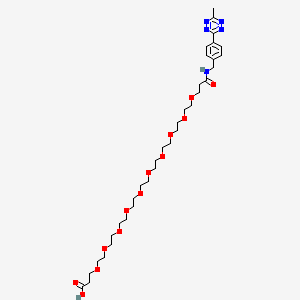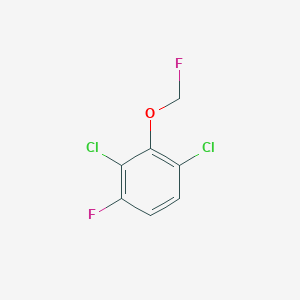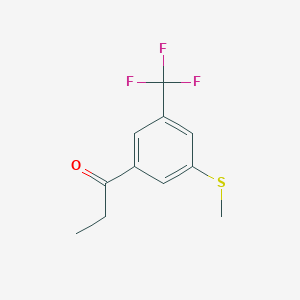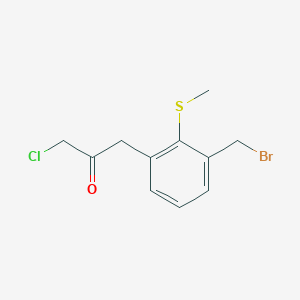
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, chlorine, and sulfur atoms
Vorbereitungsmethoden
The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common synthetic route starts with the bromination of a methylthio-substituted benzene derivative, followed by chlorination and subsequent formation of the ketone group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity .
Analyse Chemischer Reaktionen
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The methylthio group can also participate in redox reactions, affecting the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-2-one include:
1-(3-(Bromomethyl)phenyl)-3-chloropropan-2-one: Lacks the methylthio group, which may result in different reactivity and biological properties.
1-(3-(Methylthio)phenyl)-3-chloropropan-2-one: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
1-(3-(Bromomethyl)-2-(methylthio)phenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group, which may influence its chemical behavior and applications.
Eigenschaften
Molekularformel |
C11H12BrClOS |
|---|---|
Molekulargewicht |
307.63 g/mol |
IUPAC-Name |
1-[3-(bromomethyl)-2-methylsulfanylphenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-15-11-8(5-10(14)7-13)3-2-4-9(11)6-12/h2-4H,5-7H2,1H3 |
InChI-Schlüssel |
IWMHAKZBWAEESW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=C1CBr)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


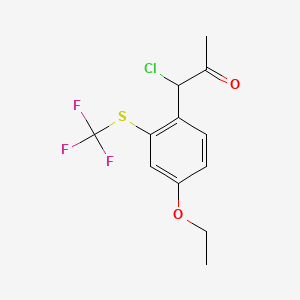
![(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
